molecular formula C8H9BrHg B14317342 Bromo(1-phenylethyl)mercury CAS No. 113540-55-9

Bromo(1-phenylethyl)mercury

Cat. No.: B14317342
CAS No.: 113540-55-9
M. Wt: 385.65 g/mol
InChI Key: HKRAVKZCBQRRDD-UHFFFAOYSA-M
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Description

Bromo(1-phenylethyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a bromo group and a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(1-phenylethyl)mercury typically involves the reaction of phenylethyl bromide with mercuric acetate in an organic solvent such as acetic acid. The reaction proceeds through the formation of an intermediate complex, which subsequently undergoes a substitution reaction to yield the desired product. The reaction conditions generally require moderate temperatures and the presence of a catalyst to facilitate the formation of the organomercury bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bromo(1-phenylethyl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom and affecting the compound’s reactivity.

    Complexation Reactions:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as thiols, amines, and phosphines for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are employed for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield various organomercury derivatives, while oxidation and reduction reactions result in different oxidation states of the mercury atom. Complexation reactions produce coordination complexes with distinct structural and chemical properties.

Scientific Research Applications

Bromo(1-phenylethyl)mercury has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.

    Biology: The compound’s ability to form complexes with biological molecules makes it useful in studying biochemical processes and interactions.

    Medicine: Research into the potential therapeutic applications of organomercury compounds includes their use in developing new drugs and diagnostic agents.

    Industry: this compound is employed in various industrial processes, including catalysis and material science, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Bromo(1-phenylethyl)mercury involves its interaction with molecular targets through the formation of covalent bonds or coordination complexes. The mercury atom can bind to nucleophilic sites on biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bromo(1-phenylethyl)mercury include other organomercury compounds such as:

    Methylmercury: Known for its neurotoxic effects and environmental impact.

    Phenylmercury: Used in various industrial applications and as a preservative in some pharmaceutical products.

    Ethylmercury: Commonly found in antiseptics and vaccines.

Uniqueness

This compound is unique due to its specific structural features, which influence its reactivity and potential applications. The presence of the bromo group and the 1-phenylethyl moiety imparts distinct chemical properties, making it suitable for specialized research and industrial uses.

Properties

CAS No.

113540-55-9

Molecular Formula

C8H9BrHg

Molecular Weight

385.65 g/mol

IUPAC Name

bromo(1-phenylethyl)mercury

InChI

InChI=1S/C8H9.BrH.Hg/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q;;+1/p-1

InChI Key

HKRAVKZCBQRRDD-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=CC=C1)[Hg]Br

Origin of Product

United States

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